
Tetrachlorozincate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachlorozincate(2-) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ZnCl42- and is formed by the reaction of zinc chloride with a suitable ligand. Tetrachlorozincate(2-) has been found to have a number of interesting properties that make it useful for a variety of applications, including biochemical and physiological research.
Applications De Recherche Scientifique
Complex Formation and Structural Studies
Tetrachlorozincates play a significant role in forming complex structures. A study by Shmatkova et al. (2020) isolated tetrachlorozincates in a specific complex, emphasizing their role in coordination chemistry and complex formation. These complexes were studied using conductometry, thermogravimetry, and spectroscopy methods (Shmatkova et al., 2020).
Crystallography and Phase Transition Modeling
Ferrari et al. (2001) utilized potassium tetrachlorozincate to model phase transitions in crystallographic structures, demonstrating the usefulness of tetrachlorozincate in understanding ferroelectric and paraelectric phases (Ferrari et al., 2001).
Gas-Phase Metal–Organic Complexes
Lamshöft et al. (2011) synthesized and characterized metal–organic compounds of Zn(II), including tetrachlorozincate(II), to understand their structural and spectroscopic properties. This highlights the application of tetrachlorozincates in studying gas-phase metal–organic interactions (Lamshöft et al., 2011).
Antimicrobial Activity
Dubovoy et al. (2020) investigated the antimicrobial activity of Cetylpyridinium Tetrachlorozincate, showcasing the potential of tetrachlorozincates in biomedical applications, particularly in antimicrobial agents (Dubovoy et al., 2020).
Binary Phase Diagrams and Solid Solutions
Wu et al. (2005) focused on the synthesis of various tetrachlorozincates and their mixtures, establishing experimental binary phase diagrams. This research contributes to understanding the phase behavior and solid solutions of tetrachlorozincates (Wu et al., 2005).
Spectroscopic Analysis
Kalyanaraman et al. (2007) studied the polarized Raman spectrum of dixanthinium tetrachlorozincate, providing insights into the spectroscopic properties of tetrachlorozincates and their applications in spectroscopy (Kalyanaraman et al., 2007).
Photoluminescence and Dielectric Properties
Lassoued et al. (2018) synthesized a new hybrid compound containing tetrachlorozincate(II) ions, focusing on its photoluminescence and dielectric properties. This research opens doors to applications in optoelectronics and materials science (Lassoued et al., 2018).
Ferroic Crystals and Nonlinear Optics
Devashankar et al. (2009) explored the growth and characterization of ferroic crystals of tetramethyl ammonium tetrachlorozincate, revealing its potential in nonlinear optics and ferroelectric materials (Devashankar et al., 2009).
Propriétés
| 15201-05-5 | |
Formule moléculaire |
C6H15NO3S |
Poids moléculaire |
207.2 g/mol |
Nom IUPAC |
tetrachlorozinc(2-) |
InChI |
InChI=1S/4ClH.Zn/h4*1H;/q;;;;+2/p-4 |
Clé InChI |
PZVVXRYHDITUNJ-UHFFFAOYSA-J |
SMILES |
Cl[Zn-2](Cl)(Cl)Cl |
SMILES canonique |
Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


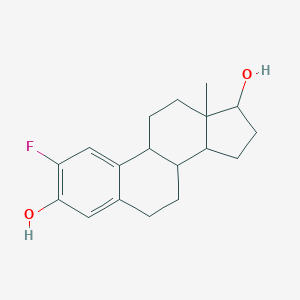

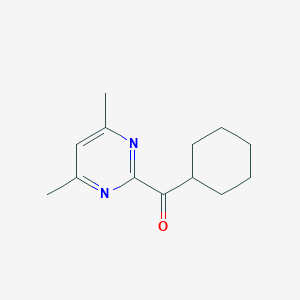
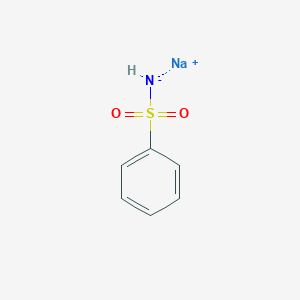
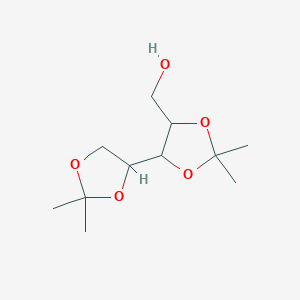




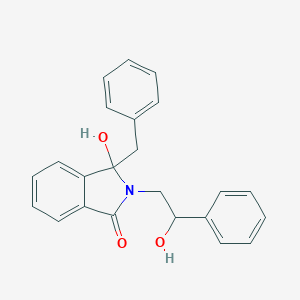
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
